N,N-dimethylazetidin-3-amine
Overview
Description
N,N-dimethylazetidin-3-amine: is an organic compound with the chemical formula C5H12N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Azetidine: One common method involves the reaction of azetidine with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrially, N,N-dimethylazetidin-3-amine can be produced through a continuous flow process, where azetidine and dimethylamine are reacted in the presence of a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethylazetidin-3-amine can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted azetidines.
Scientific Research Applications
Chemistry:
Catalysis: N,N-dimethylazetidin-3-amine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industry:
Polymer Production: this compound is utilized in the production of specialty polymers with unique mechanical and chemical properties.
Material Science: It is employed in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N,N-dimethylazetidin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. Its unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N,N-dimethylazetidin-3-amine dihydrochloride: A salt form of the compound with similar properties but different solubility and stability characteristics.
N-ethyl-N-methylazetidin-3-amine: A structurally related compound with different reactivity and application profiles.
1-isopropylazetidin-3-amine: Another derivative with distinct chemical and biological properties.
Uniqueness: this compound stands out due to its balanced reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
N,N-dimethylazetidin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7(2)5-3-6-4-5/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQWCOFOSMREBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438444 | |
Record name | N,N-dimethylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138022-85-2 | |
Record name | N,N-dimethylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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